1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-methylpyrrolo[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-7(9(12)13)6-2-3-10-4-8(6)11/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAWBUYYYAJMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound .
Scientific Research Applications
Scientific Research Applications
1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has several notable applications across various scientific disciplines:
Chemistry
- Building Block for Synthesis: The compound serves as a precursor in the synthesis of more complex heterocyclic compounds. It is utilized in the development of novel materials and can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution .
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form derivatives using agents like potassium permanganate. |
| Reduction | Reduced using lithium aluminum hydride or sodium borohydride. |
| Substitution | Nucleophilic substitution can occur at the pyridine ring. |
Biology
- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, potentially disrupting bacterial cell wall synthesis .
- Anticancer Potential: Research suggests that it may inhibit the proliferation of cancer cells by activating critical pathways such as p53, which regulates the cell cycle and apoptosis .
Medicine
- Therapeutic Agent Development: Ongoing research is exploring its potential as a therapeutic agent targeting specific enzymes or receptors involved in disease pathways. The compound's mechanism of action may involve enzyme inhibition, making it a candidate for cancer therapy .
Case Study 1: Anticancer Activity
In vitro studies demonstrated that this compound effectively inhibited the growth of colorectal cancer cells. The compound's ability to activate the p53 pathway was highlighted as a significant factor in its anticancer activity .
Case Study 2: Enzyme Inhibition
A study focusing on enzyme inhibition revealed that modifications to the compound's structure can enhance its binding affinity to specific targets, which is crucial for developing effective therapeutic agents .
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Pharmacological Relevance
While direct data on the target compound is sparse, analogs like L-750,667 (a pyrrolopyridine azaindole derivative) demonstrate high dopamine D4 receptor selectivity (Ki = 0.51 nM) . Substituent position ([2,3-c] vs. [2,3-b]) and functional groups (carboxylic acid vs. ester) critically influence receptor binding and metabolic stability.
Biological Activity
1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS Number: 1394175-19-9) is a heterocyclic compound characterized by its fused pyridine and pyrrole ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies, mechanisms of action, and comparative analyses with similar compounds.
- Molecular Formula: C9H8N2O2
- Molecular Weight: 176.18 g/mol
- Purity: >95%
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes by binding to their active sites, which can interfere with critical cellular pathways involved in growth and apoptosis. This mechanism is particularly relevant in cancer therapy where modulation of cell signaling pathways is crucial for therapeutic efficacy .
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially acting against various bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Studies: In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results against colorectal cancer cells by activating the p53 pathway, which is crucial for regulating the cell cycle and inducing apoptosis in tumor cells .
- Case Study Analysis: A study involving derivatives of similar pyrrolo compounds revealed that modifications at specific positions significantly affect their antiproliferative activity. Compounds with aromatic substituents at certain positions exhibited enhanced selectivity towards p53-expressing cancer cells, indicating that structural variations can lead to improved therapeutic profiles .
Comparative Analysis
To better understand the unique biological activity of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Structure | Biological Activity | Notable Effects |
|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Structure | Anticancer | Potent inhibitor of fibroblast growth factor receptors |
| Pyridine-3-carboxylic acid derivatives | Structure | Anti-inflammatory, Antimicrobial | Diverse biological activities |
This table illustrates that while other compounds share structural similarities with this compound, their biological activities can vary significantly based on specific molecular modifications.
Q & A
Basic Research Questions
Q. How is 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid structurally characterized, and what analytical methods are recommended for verification?
- Methodological Answer : The compound is characterized by its molecular formula (C₉H₈N₂O₂, MW: 176.17) and CAS number (67058-74-6) . Purity assessment (>97%) should employ HPLC and LCMS, while structural confirmation requires a combination of -NMR, -NMR, and ESI-MS. For example, derivatives of similar pyrrolo-pyridine carboxamides show diagnostic NMR shifts for aromatic protons (δ 7.5–8.7 ppm) and carboxyl groups (δ ~170 ppm in -NMR) . Mass spectrometry (ESI-MS) typically reveals [M+H] peaks matching the molecular weight .
Q. What synthetic routes are documented for preparing this compound and its intermediates?
- Methodological Answer : A common route involves diazotization and ring contraction. For example, diazotization of 3-amino-1,7-naphthyridin-4(1H)-one under acidic conditions (HCl, NaNO₂) yields an intermediate diazonium salt, which undergoes photolytic ring contraction to form the pyrrolo-pyridine core . Methylation at the N1 position can be achieved using methyl iodide in the presence of a base (e.g., K₂CO₃) . Post-synthetic purification via recrystallization (e.g., using ethanol/water) ensures >97% purity .
Q. What are the key considerations for handling and storing this compound in laboratory settings?
- Methodological Answer : The compound should be stored in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation. Safety data sheets (SDS) recommend handling in a fume hood due to potential irritancy . Stability tests (TGA/DSC) indicate decomposition above 150°C, necessitating avoidance of high temperatures during processing .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar pyrrolo-pyridine derivatives?
- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or solvent effects. For example, -NMR signals for the pyrrole ring in DMSO-d₆ may shift by 0.2–0.5 ppm compared to CDCl₃ due to hydrogen bonding . High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) are critical for unambiguous assignment. In cases of tautomeric ambiguity (e.g., NH vs. methyl group positioning), X-ray crystallography provides definitive structural clarity .
Q. What strategies are effective for modifying the carboxyl group of this compound to enhance bioactivity?
- Methodological Answer : The carboxyl group can be derivatized into amides or esters to improve membrane permeability. For instance, coupling with amines (e.g., cyclopropylamine) using EDCI/HOBt yields amides with confirmed bioactivity (e.g., PTP1B inhibition, IC₅₀ = 11 μM) . Esterification (e.g., ethyl ester formation via Fischer–Speier reaction) enhances lipophilicity, as demonstrated in thieno-pyridine analogs . Reaction progress should be monitored by TLC and validated via -NMR (disappearance of –COOH proton at δ 12–13 ppm) .
Q. How can researchers address low yields in the synthesis of methylated pyrrolo-pyridine derivatives?
- Methodological Answer : Low yields often stem from incomplete methylation or side reactions. Optimizing reaction conditions (e.g., using DMF as a solvent, 60°C, 12 h) improves N-methylation efficiency . Alternative methylating agents like dimethyl sulfate or trimethylsilyl diazomethane may offer higher selectivity . Quantifying unreacted starting material via LCMS and recycling it through iterative reactions can enhance overall yield .
Q. What pharmacological mechanisms have been proposed for pyrrolo-pyridine carboxylic acid derivatives?
- Methodological Answer : Derivatives of this scaffold show inhibition of enzymes like PTP1B (critical in diabetes and obesity) via competitive binding to the active site, as evidenced by docking studies . Modifications at the C3-carboxyl group (e.g., conversion to trifluoroethyl esters) enhance metabolic stability and target affinity. In vitro assays (e.g., enzyme inhibition, cell viability) combined with molecular dynamics simulations are recommended to validate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
